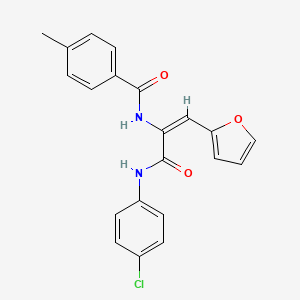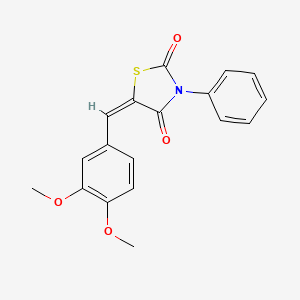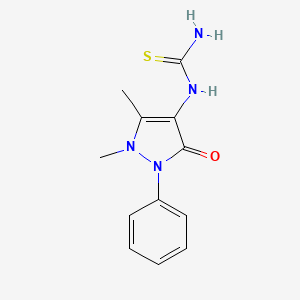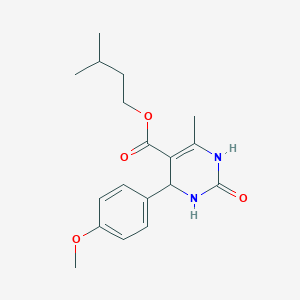
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((4-Chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a furan ring, and functional groups that contribute to its reactivity and versatility in chemical reactions.
准备方法
合成路线和反应条件
N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
中间体的形成: 反应从在受控条件下使 4-氯代苯胺与合适的羰基化合物反应制备中间体化合物开始。
偶联反应: 然后在碱(例如碳酸钾)的存在下,将中间体进行偶联反应,与 2-呋喃基乙烯基溴反应。
最后一步: 然后将所得产物与 4-甲基苯甲酰氯进一步反应,得到最终化合物 N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及自动化反应器和严格的质量控制措施。
化学反应分析
反应类型
N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(例如硼氢化钠或氢化铝锂)进行。
取代: 该化合物中的芳香环可以与诸如卤素或硝化剂之类的试剂进行亲电取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在诸如三氯化铁之类的催化剂存在下,氯气。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成胺或醇。
取代: 形成卤代或硝化衍生物。
科学研究应用
N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为生物化学探针以研究酶相互作用的潜力。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发特种化学品和材料。
作用机制
N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺的作用机制与其与特定分子靶标的相互作用有关。该化合物可以与酶或受体结合,调节其活性并触发下游信号通路。例如,它可能抑制参与炎症过程的某些酶,从而发挥抗炎作用。
相似化合物的比较
类似化合物
- N-(1-((4-溴代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺
- N-(1-((4-甲氧基苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺
独特性
N-(1-((4-氯代苯胺基)羰基)-2-(2-呋喃基)乙烯基)-4-甲基苯甲酰胺因 4-氯代苯胺基的存在而脱颖而出,它赋予了独特的电子和空间性质。这使其在某些化学反应中更具反应性,并且在生物学应用中可能比其类似物更有效。
属性
分子式 |
C21H17ClN2O3 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-[(E)-3-(4-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-4-6-15(7-5-14)20(25)24-19(13-18-3-2-12-27-18)21(26)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
InChI 键 |
OCNAVQNENHFYCE-CPNJWEJPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

